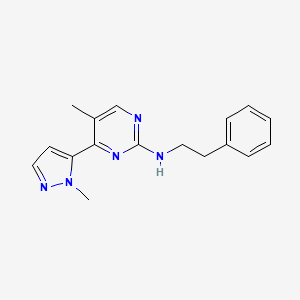
5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound A" and has shown promising results in various studies related to cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potent anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that compound A has a low toxicity profile and does not cause significant adverse effects in vivo. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine in lab experiments is its high specificity for certain cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, the complex synthesis process and high cost of this compound can be a limitation for some research groups.
Direcciones Futuras
There are many potential future directions for research related to 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine. Some of these include:
1. Further optimization of the synthesis process to reduce the cost and increase the yield of this compound.
2. Development of novel drug delivery systems that can improve the bioavailability of this compound in vivo.
3. Investigation of the potential applications of this compound in other diseases, such as neurodegenerative disorders.
4. Exploration of the mechanisms of action of this compound in cancer cells to identify new targets for cancer therapy.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound that has shown potential applications in cancer treatment and other diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential in other areas of medicine.
Métodos De Síntesis
The synthesis of 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine involves a multi-step process that includes the use of various reagents and catalysts. The synthesis process is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound has a high affinity for certain cancer cells, which makes it a promising candidate for targeted cancer therapy. Other areas of research include the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-12-19-17(18-10-8-14-6-4-3-5-7-14)21-16(13)15-9-11-20-22(15)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHMMSSELGPQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=NN2C)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)

![2-(2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5067685.png)
![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![N-cyclopentyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5067711.png)
![8-[4-(3-isopropylphenoxy)butoxy]quinoline](/img/structure/B5067713.png)
![4-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5067721.png)
![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)
![3-phenyl-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5067735.png)

![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5067750.png)